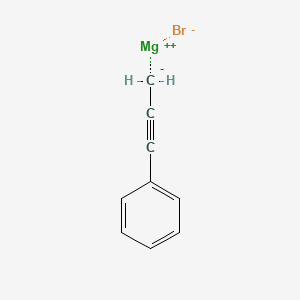

3-Phenylprop-2-yn-1-ylmagnesium bromide, 0.50 M in THF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

As an electrophilic reagent, 3-Phenylprop-2-yn-1-ylmagnesium bromide can undergo addition reactions with carbonyl compounds such as aldehydes, ketones, esters, and CO2 . The reaction typically results in a mixture of alkynyl and allyl addition products, with lower temperatures favoring the formation of the alkynyl addition product .Scientific Research Applications

3-PhP-MgBr-THF is used in a variety of scientific research applications. It is used in organic synthesis to produce a variety of compounds, such as alcohols and ketones. It is also used in the synthesis of polymers, in the preparation of catalysts, and in the synthesis of pharmaceuticals. Additionally, it is used in the synthesis of complex molecules, such as peptides and proteins.

Mechanism of Action

Target of Action

3-Phenylprop-2-yn-1-ylmagnesium bromide is a Grignard reagent, which is a class of organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms present in various organic substrates .

Mode of Action

The compound, being a Grignard reagent, acts as a nucleophile and attacks the electrophilic carbon atom in the substrate . This leads to the formation of a new carbon-carbon bond, thereby expanding the carbon skeleton of the substrate .

Biochemical Pathways

Grignard reagents are known to be involved in various synthetic transformations, including the formation of alcohols, aldehydes, ketones, and carboxylic acids .

Result of Action

The primary result of the action of 3-Phenylprop-2-yn-1-ylmagnesium bromide is the formation of new carbon-carbon bonds in organic substrates . This can lead to the synthesis of a wide range of organic compounds, depending on the nature of the substrate .

Action Environment

The action of 3-Phenylprop-2-yn-1-ylmagnesium bromide, like other Grignard reagents, is highly sensitive to the environment . It is typically used in anhydrous conditions, as it reacts vigorously with water to form hydrocarbons and magnesium hydroxide . The reaction is also sensitive to oxygen and carbon dioxide in the air .

Advantages and Limitations for Lab Experiments

The advantages of using 3-PhP-MgBr-THF for laboratory experiments include its low cost, its ease of use, and its high reactivity. Additionally, it is highly soluble in most organic solvents, such as THF and ether. The main limitation of using 3-PhP-MgBr-THF is its flammability, which can be a safety hazard in the laboratory.

Future Directions

There are a number of potential future directions for the use of 3-PhP-MgBr-THF. These include the development of new synthetic methods for the synthesis of complex molecules, such as peptides and proteins, and the development of new catalysts for organic synthesis. Additionally, 3-PhP-MgBr-THF could be used to develop new pharmaceuticals and polymers. Finally, 3-PhP-MgBr-THF could be used in the development of new materials, such as nanomaterials, for use in a variety of applications.

Synthesis Methods

3-PhP-MgBr-THF can be synthesized through a process known as Grignard synthesis. This process involves the reaction of an organomagnesium halide, such as 3-PhP-MgBr-THF, with an electrophile, such as an alkene or an aldehyde. The reaction produces an organometallic compound, such as 3-PhP-MgBr-THF, and a halide ion.

properties

IUPAC Name |

magnesium;prop-1-ynylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7.BrH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLAJCPDJBGHPT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C#CC1=CC=CC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)

![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)

![Ethyl rel-(3aS,7aS)-hexahydropyrano[3,4-c]pyrrole-3a(4H)-carboxylate hydrochloride, 95%](/img/structure/B6298859.png)

![N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide](/img/structure/B6298878.png)